molecular formula C13H17NO6S B13217971 (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid

(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid

Cat. No.: B13217971
M. Wt: 315.34 g/mol
InChI Key: BYXRWMSKGGIKOB-JTQLQIEISA-N
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Description

(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl-protected amine, an ethanesulfonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach might include:

    Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the ethanesulfonyl intermediate: The protected amine is then reacted with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.

    Introduction of the propanoic acid moiety: The final step involves the coupling of the intermediate with a propanoic acid derivative, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Deprotected amine derivatives.

    Substitution: Various substituted ethanesulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonyl-containing substrates or inhibitors.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing drugs have shown efficacy.

Industry

In industry, this compound might be used in the development of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure with a butanoic acid moiety.

    (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)acetic acid: Similar structure with an acetic acid moiety.

Uniqueness

The uniqueness of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

(2S)-2-[2-(phenylmethoxycarbonylamino)ethylsulfonyl]propanoic acid

InChI

InChI=1S/C13H17NO6S/c1-10(12(15)16)21(18,19)8-7-14-13(17)20-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

BYXRWMSKGGIKOB-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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